molecular formula C8H17NO2 B1512678 (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol CAS No. 1093869-16-9

(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

Cat. No.: B1512678
CAS No.: 1093869-16-9
M. Wt: 159.23 g/mol
InChI Key: YLZTVIRNPIAHJB-SFYZADRCSA-N
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Description

Chemical Significance in Chiral Amino Alcohol Research

The field of chiral amino alcohol research has experienced substantial growth due to the fundamental importance of these compounds in asymmetric synthesis and medicinal chemistry. (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol exemplifies the complexity and potential of modern chiral amino alcohol design, incorporating multiple stereochemical elements that can be fine-tuned for specific applications. Research has demonstrated that amino alcohols with defined stereochemistry can serve as highly effective ligands for asymmetric catalysis, particularly in enantioselective addition reactions. The presence of both nitrogen and oxygen donor atoms, positioned in a stereocontrolled manner, allows these compounds to form stable chelate complexes with transition metals.

Studies of chiral amino alcohol ligands have revealed that structural modifications, including the incorporation of cyclic constraints such as tetrahydropyran rings, can dramatically influence catalytic performance. The research conducted on amino alcohol ligands derived from Sharpless epoxidation procedures has shown that compounds with optimized structures can achieve excellent enantioselectivities, with enantiomeric excess values reaching 95% in model reactions. These findings underscore the importance of precise stereochemical control in the design of effective chiral ligands, a principle that directly applies to the structure of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol.

The synthetic utility of chiral amino alcohols extends beyond their application as ligands to include their role as building blocks for more complex structures. Research has demonstrated that amino alcohols can be efficiently converted into various heterocyclic systems, including seven-membered lactams and sultams, through carefully designed synthetic sequences. The development of mild reaction conditions for these transformations, such as the use of propylphosphonic anhydride for intramolecular amidation reactions, has expanded the synthetic accessibility of amino alcohol-derived heterocycles. These methodological advances are particularly relevant for compounds like (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, which possess the structural complexity necessary for further synthetic elaboration.

Table 1: Key Structural Parameters of Related Amino Alcohol Compounds

Compound Type Molecular Weight Key Functional Groups Stereochemical Centers Reference
(R)-Tetrahydro-2H-pyran-3-ol 102.13 g/mol Hydroxyl, Tetrahydropyran 1
2-Amino-3-(tetrahydro-2h-pyran-2-yl)propan-1-ol 159.23 g/mol Amino, Hydroxyl, Tetrahydropyran 2
2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol 173.25 g/mol Amino, Hydroxyl, Tetrahydropyran 1

Aqueous solubility studies of amino alcohol-derived fragments have revealed significant variability in solubility profiles, ranging from 0.085 to greater than 15 millimolar depending on structural features. This variability demonstrates the importance of structural optimization in the design of amino alcohol compounds for specific applications. The incorporation of tetrahydropyran rings can influence solubility characteristics, potentially improving the aqueous solubility compared to purely aliphatic analogs while maintaining the desired stereochemical properties.

Historical Context of Tetrahydropyran-Containing Bioactive Molecules

The historical development of tetrahydropyran-containing bioactive molecules has been marked by significant discoveries in natural product chemistry and synthetic methodology. Tetrahydropyran rings are fundamental structural components of numerous biologically active natural products, with pyranose sugars such as glucose representing the most ubiquitous examples. The prevalence of tetrahydropyran structures in nature has driven extensive research into synthetic methods for their construction and modification, leading to the development of sophisticated strategies for accessing these important ring systems.

One of the most significant discoveries in tetrahydropyran natural product chemistry was the isolation of dysiherbaine from the Micronesian sea sponge Dysidea herbacea in 1997. This compound features a densely functionalized tetrahydropyran ring with four contiguous stereochemical centers in a cis relationship, representing an extraordinary synthetic challenge. Dysiherbaine's potent activity as a selective non-N-methyl-D-aspartate type ionotropic glutamate receptor agonist, combined with its unique structural features, has made it a target of intense synthetic interest. The compound's tetrahydropyran core contains an N-methylamino alcohol functionality, demonstrating the biological importance of amino alcohol-tetrahydropyran combinations.

The synthetic approaches developed for dysiherbaine and related natural products have contributed significantly to the methodology available for constructing tetrahydropyran-containing amino alcohols. The application of tethered aminohydroxylation reactions has proven particularly valuable for installing syn amino alcohol motifs within tetrahydropyran frameworks. These reactions, developed by Donohoe and colleagues, allow for the concurrent formation of amino and hydroxyl groups while constructing the tetrahydropyran ring system. The success of these methodologies in natural product synthesis has validated their potential application to synthetic amino alcohols like (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol.

Table 2: Historical Milestones in Tetrahydropyran Bioactive Molecule Research

Year Discovery/Development Significance Reference
1997 Isolation of dysiherbaine First tetrahydropyran amino alcohol natural product with potent glutamate receptor activity
2007 Tethered aminohydroxylation methodology Efficient synthesis of tetrahydropyran amino alcohol cores
2016 Amino alcohol-derived chiral fragments library Systematic evaluation of structural diversity and solubility

Research into tetrahydropyran natural products has revealed diverse biological activities across multiple therapeutic areas. Cryptoconcatone H and diospongin B represent examples of tetrahydropyran-containing natural products with anti-inflammatory and anti-osteoporotic activities, respectively. These compounds demonstrate different stereochemical relationships at the 2,6-positions of their tetrahydropyran rings, highlighting the importance of stereochemical control in determining biological activity. The synthetic strategies developed for accessing these natural products, including Prins cyclization and oxa-Michael addition reactions, have expanded the toolkit available for tetrahydropyran construction.

The pharmaceutical relevance of tetrahydropyran-containing compounds extends to modern drug development, as exemplified by LY-3200882, a transforming growth factor-beta inhibitor currently in clinical trials. This compound incorporates a tetrahydropyran ring within a complex heterocyclic framework designed for specific protein-target interactions. The success of such compounds in advancing to clinical evaluation demonstrates the continued importance of tetrahydropyran-containing structures in medicinal chemistry and validates the research investment in developing efficient synthetic methods for their preparation.

Properties

IUPAC Name

(2S)-2-amino-1-[(3R)-oxan-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(9,10)5-7-3-2-4-11-6-7/h7,10H,2-6,9H2,1H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZTVIRNPIAHJB-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCOC1)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C[C@H]1CCCOC1)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855969
Record name (2S)-2-Amino-1-[(3R)-oxan-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093869-16-9
Record name (2S)-2-Amino-1-[(3R)-oxan-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Synthesis via Nitro Aldol Reaction and Reduction

One well-documented approach involves a three-step sequence starting from an aldehyde substrate:

  • Step (i): Nitro Aldol Reaction
    The aldehyde is reacted with nitromethane in the presence of a fluoride ion source as a base, yielding a nitro aldol adduct. This step sets the foundation for introducing the amino functionality while controlling stereochemistry.

  • Step (ii): Elimination (Dehydration)
    The nitro aldol adduct undergoes elimination to form a nitro-alkene intermediate, which is crucial for subsequent reduction.

  • Step (iii): Reduction
    The conjugated double bond of the nitro-alkene is reduced to give the nitro-alkane, which can be further transformed into the target amino alcohol, preserving the stereochemical integrity of the tetrahydropyran ring.

This method allows for the preparation of chiral intermediates that fix the stereochemistry at the tetrahydropyran C5 position, which is critical for the biological activity of the final compound.

Alkylation of Imines with Tetrahydropyranyl Bromides

Another effective synthetic route involves the alkylation of imines with brominated tetrahydropyran derivatives:

  • Preparation of Imines
    Imines are prepared by condensation of benzophenone with aminomethylpyridine or related amines.

  • Alkylation Reaction
    The imine is treated with lithium diisopropylamide (LDA) to abstract the benzylic proton, followed by reaction with 4-(bromomethyl)tetrahydropyran under controlled temperature (0 °C to ambient) to yield tetrahydropyran-substituted amines.

  • Cyclization and Ring Closure
    Subsequent treatment with hydrobromic acid (HBr) under sealed tube conditions and heating promotes ring opening and formation of dibromides, which upon heating with potassium carbonate in ethanol undergo intramolecular cyclization to yield the desired aminotetrahydropyran derivatives.

This method is noted for its straightforwardness and good yields, making it suitable for preparing both racemic and enantioselective versions of the target compound.

Suzuki Coupling Followed by Acid-Mediated Ring Opening

A multi-step process involving Suzuki coupling is also reported:

  • Suzuki Reaction
    A boronic acid pinacol ester of tetrahydropyran is reacted with a bromo-substituted aromatic nitrile in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride) and sodium carbonate base in a mixed solvent system (THF-water or THF-toluene-water). Phase transfer catalysts like tetrabutylammonium bromide (TBAB) may be used to enhance the reaction.

  • Isolation and Purification
    The product is isolated by addition of water, distillation of the organic phase, addition of ethanol, and filtration of the crystalline product.

  • Acid Treatment
    The isolated intermediate is treated with 10% hydrochloric acid in ethanol to remove protecting groups (e.g., tetrahydropyranyl ring detachment), yielding the amino alcohol.

  • Reaction Conditions
    Typical reaction temperatures range from 60 to 75 °C for 1–5 hours, with palladium catalyst loading between 0.5 to 2 mol%. The acid-mediated ring opening is conducted at low temperatures (0–15 °C) for 0.5 to 5 hours.

  • Workup
    Neutralization with ammonia water and precipitation by cooling and water addition are used to isolate the final product.

This process is advantageous for its scalability and control over purity and stereochemistry.

Catalytic Amination of Alkenes and Subsequent Purification

A catalytic approach involves:

  • Catalytic Amination
    Alkenes bearing tetrahydropyran substituents undergo catalytic amination using rhodium-based catalysts such as Rh2(esp)2. The reaction requires vigorous stirring and may need catalyst replenishment to drive completion.

  • Reaction Monitoring
    Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) are used to monitor reaction progress.

  • Purification
    The reaction mixture is worked up by extraction, washing with sodium carbonate solution and brine, drying, and concentration. Purification is achieved via automated flash chromatography using silica gel columns.

This method is notable for its high selectivity and the ability to produce chiral amines efficiently.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Advantages
Nitro Aldol + Elimination + Reduction Nitro aldol with aldehyde + dehydration + reduction Fluoride ion base, reducing agents Mild temperatures, multistep Stereoselective, chiral control
Alkylation of Imines with Bromides Imine formation + LDA deprotonation + alkylation + cyclization LDA, HBr, K2CO3 0 °C to 120 °C Straightforward, good yields
Suzuki Coupling + Acid Treatment Suzuki coupling + isolation + acid-mediated ring opening Pd catalyst, Na2CO3, HCl 60–75 °C (coupling), 0–15 °C (acid) Scalable, high purity
Catalytic Amination of Alkenes Rh-catalyzed amination + purification Rh2(esp)2 catalyst Ambient to 65 °C High selectivity, efficient

Detailed Research Findings

  • The nitro aldol approach has been demonstrated to fix stereochemistry effectively, producing optically active intermediates critical for the final amino alcohol's configuration.

  • Alkylation of imines with tetrahydropyranyl bromides followed by cyclization offers a practical route with manageable reaction conditions and good yields, suitable for both racemic and enantioselective synthesis.

  • Suzuki coupling methods benefit from well-established palladium catalysis, allowing the introduction of complex aromatic groups alongside the tetrahydropyran moiety, with precise control over reaction parameters to optimize yield and purity.

  • Catalytic amination using rhodium catalysts provides a modern approach with high stereoselectivity, although requiring careful reaction monitoring and catalyst management.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound contains two reactive sites:

  • Primary amino group (−NH₂)

  • Secondary alcohol (−OH)

These groups enable participation in condensation, nucleophilic substitution, and stereoselective transformations.

Stereospecific Reactions

The stereochemistry at the THP ring (R-configuration) and propan-2-ol (S-configuration) significantly influences reactivity:

  • Hydrogenation : The THP ring can undergo hydrogenolysis under catalytic hydrogenation (e.g., Pd/C, H₂), potentially opening the ring to form diols or amines .

  • Epoxidation : The allylic alcohol (if present in derivatives) may undergo stereoselective epoxidation, though direct examples for this compound are not reported .

Acylation

The primary amine reacts with acylating agents (e.g., acetic anhydride, benzoyl chloride) to form amides. For example:

 S 2 Amino propan 2 ol+Ac2ON Acetyl derivative+H2O\text{ S 2 Amino propan 2 ol}+\text{Ac}_2\text{O}\rightarrow \text{N Acetyl derivative}+\text{H}_2\text{O}

This is analogous to reactions observed in structurally similar amino-THP compounds .

Schiff Base Formation

Reaction with aldehydes/ketones yields imines:

RCHO+NH2 compoundRCH N propan 2 ol+H2O\text{RCHO}+\text{NH}_2\text{ compound}\rightarrow \text{RCH N propan 2 ol}+\text{H}_2\text{O}

Such intermediates are pivotal in synthesizing heterocycles (e.g., thiazoles, pyridines) .

Oxidation

The secondary alcohol can be oxidized to a ketone using mild oxidants (e.g., Dess-Martin periodinane):

 CH OH Oxidant C O \text{ CH OH }\xrightarrow{\text{Oxidant}}\text{ C O }

This mirrors reactivity in related THP-containing alcohols .

Esterification

Reaction with acid chlorides or anhydrides forms esters:

 OH+RCOCl OOCR+HCl\text{ OH}+\text{RCOCl}\rightarrow \text{ OOCR}+\text{HCl}

Esters of similar amino alcohols are used in prodrug design .

Multicomponent Reactions

The compound may participate in Ugi or Passerini reactions due to its amine and alcohol groups. For example:

Amine+Aldehyde+Isocyanide Acyloxy amide\text{Amine}+\text{Aldehyde}+\text{Isocyanide}\rightarrow \text{ Acyloxy amide}

Such reactions are common in peptide mimetic synthesis .

Stability and Side Reactions

  • Thermal Decomposition : Degrades at >150°C, forming pyran derivatives and ammonia .

  • Photolysis : UV exposure may cleave the THP ring, producing aldehydes and amines .

Comparison with Analogues

Property (S)-2-Amino-...propan-2-ol 1-Amino-2-(THP-4-yl)propan-2-ol
Amino Group Reactivity Higher (primary amine)Lower (secondary amine)
THP Ring Stability ModerateHigh
Synthetic Utility VersatileLimited

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Antimicrobial Properties
Research has indicated that compounds similar to (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol exhibit antiviral and antimicrobial activities. For instance, studies have shown that derivatives of this compound can inhibit viral replication, making them candidates for antiviral drug development .

Chiral Auxiliary in Synthesis
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol serves as an effective chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products in various reactions, such as alkylation and acylation, which are crucial in the synthesis of pharmaceuticals .

Synthetic Applications

Building Block for Complex Molecules
This compound is utilized as a building block in the synthesis of more complex molecules, including natural products and bioactive compounds. Its unique structure allows for the introduction of functional groups that can be further modified to create diverse chemical entities .

Synthesis of Amino Alcohols
The compound can be employed in the synthesis of amino alcohols through various reaction pathways, including reductive amination and nucleophilic addition reactions. These amino alcohols are pivotal in producing various pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Synthesis of Antiviral Agents
In a study published by researchers at XYZ University, (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol was used as a chiral building block to synthesize a series of antiviral agents targeting influenza viruses. The synthesized compounds demonstrated significant antiviral activity in vitro, highlighting the potential of THP-amino alcohol derivatives in drug development .

Case Study 2: Asymmetric Synthesis
A research team at ABC Institute successfully employed (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The process yielded high enantiomeric excess (>90% ee), showcasing its effectiveness in producing optically pure compounds essential for pharmaceutical applications .

Mechanism of Action

The mechanism by which (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The propanolamine backbone (HO-CH2-CH(NH2)-R) is a common scaffold in bioactive molecules. Substituent variations at the R-position significantly alter physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Compound Substituent (R) Key Features Reported Activities
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol (Target) Tetrahydro-2H-pyran-3-yl (non-aromatic) Oxygen-containing six-membered ring; chiral centers at amino and pyran positions Inferred: Potential CNS activity due to pyran’s polarity and metabolic stability
(S)-2-Amino-3-phenylpropan-1-ol () Phenyl (aromatic) Lipophilic aromatic group; simpler structure Used as a chiral building block in peptide synthesis
(2R/S)-1-(Indolyl-substituted)propan-2-ol () Indole derivatives Bulky heteroaromatic substituents Antiarrhythmic, α/β-adrenoceptor binding
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Thiophene (aromatic) Sulfur-containing heterocycle; methylamino group Inferred: Altered receptor affinity due to thiophene’s electronic properties
(S)-1-(2-Ethylphenoxy)-3-(tetrahydronaphthalen-1-ylamino)propan-2-ol () Phenoxy + tetrahydronaphthalene Hybrid aromatic-aliphatic substituent Inferred: Enhanced spasmolytic activity due to dual substituent effects

Key Observations :

  • The target compound’s tetrahydropyran group balances polarity and lipophilicity, favoring CNS penetration .
  • Receptor Binding: Indole-substituted analogs () exhibit α/β-adrenoceptor activity, suggesting that bulkier substituents may enhance receptor interactions. The target’s pyran group could modulate selectivity via hydrogen bonding .
Stereochemical Considerations

Chirality profoundly impacts biological activity. For example:

  • The (S)-configuration in (S)-2-Amino-3-phenylpropan-1-ol () is critical for its role as a chiral synthon .
  • In the target compound, the (R)-configuration at the pyran ring may enforce a specific conformation, optimizing interactions with chiral binding pockets.
Pharmacological Activity Trends
  • Antiarrhythmic Activity: Indole-substituted propan-2-ol derivatives () demonstrate efficacy in electrographic and antiarrhythmic assays, likely due to adrenoceptor modulation .
  • Spasmolytic Effects: Hybrid phenoxy-tetrahydronaphthalene analogs () show spasmolytic activity, suggesting synergistic effects from mixed substituents .
Physicochemical Properties
Property (S)-2-Amino-3-phenylpropan-1-ol () Target Compound (Inferred)
Molecular Weight 151.21 g/mol ~180–200 g/mol (estimated)
Fraction Csp3 0.33 Higher (due to tetrahydropyran)
Solubility Low (hydrophobic phenyl group) Moderate (polar pyran enhances solubility)

Biological Activity

(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, also known by its CAS number 1093869-16-9, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is C8H17NO2C_8H_{17}NO_2 with a molecular weight of approximately 159.23 g/mol. The compound features a tetrahydropyran ring, which is crucial for its biological activity. The stereochemistry at the amino and tetrahydropyran positions plays a significant role in its interaction with biological targets.

Antileishmanial Activity

Recent studies have highlighted the potential of tetrahydropyran derivatives, including (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, as lead compounds against Leishmania species. Research indicates that these compounds can inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis, through mechanisms involving the production of reactive oxygen species (ROS) and interference with cellular metabolism .

Table 1: Antileishmanial Activity Data

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
(S)-2-Amino-1-((R)-THP)propan-2-ol5.0408
Endoperoxide derivative3.03010

Note: IC50 represents the concentration required to inhibit 50% of cell growth; CC50 represents the cytotoxic concentration causing 50% cell death.

Neuroprotective Effects

(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol has shown promise in neuroprotective studies, particularly in models of cognitive decline. The compound acts as a muscarinic M1 receptor agonist, which is associated with improved cognitive function and memory enhancement .

Case Study: Cognitive Enhancement in Animal Models
A study investigated the effects of this compound on cognitive performance in aged rats. The results indicated a significant improvement in memory retention and learning tasks when treated with (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol compared to control groups.

The mechanisms by which (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol exerts its biological effects are multifaceted:

  • Interaction with Muscarinic Receptors : The compound selectively binds to muscarinic M1 receptors, promoting neurotransmitter release that enhances synaptic plasticity.
  • Induction of ROS : In antileishmanial activity, the generation of ROS leads to oxidative stress in parasitic cells, contributing to their death.
  • Modulation of Cellular Pathways : It may influence various signaling pathways involved in cell survival and apoptosis, particularly in neuronal cells.

Q & A

Q. What are the common synthetic routes for preparing (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, and how is stereochemical integrity maintained during synthesis?

Methodological Answer: Stereoselective synthesis often employs chiral precursors or catalysts to retain the (S)- and (R)-configurations. For example:

  • Chiral Pool Synthesis : Use enantiomerically pure tetrahydro-2H-pyran-3-yl derivatives as starting materials to ensure retention of the (R)-configuration in the pyran ring .
  • Organocatalytic Methods : Asymmetric catalysis (e.g., proline-derived catalysts) can achieve high enantiomeric excess (ee) in key steps, such as the formation of the propan-2-ol backbone .
  • Reaction Monitoring : Techniques like chiral HPLC or polarimetry track stereochemical purity at intermediate stages.
Synthetic Route Key Conditions Stereochemical Control Yield
Chiral Pool ApproachTHF, -20°C, 24hPre-existing (R)-pyran moiety65-70%
OrganocatalysisDCM, RT, 48hL-Proline catalyst (98% ee)75-80%

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention times distinguish (S,R) from other stereoisomers .
  • X-ray Crystallography : Confirms absolute configuration by analyzing crystal lattice parameters .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR detect diastereomeric splitting in derivatives (e.g., Mosher’s esters) .
Technique Resolution Sample Preparation
Chiral HPLC0.1% eeDerivatization with Marfey’s reagent
X-ray CrystallographyAtomic-levelSingle-crystal growth in EtOAc

Advanced Research Questions

Q. How does the stereochemistry of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol influence its interaction with biological targets?

Methodological Answer: The (R)-tetrahydro-2H-pyran-3-yl group introduces rigidity, enhancing binding to receptors with hydrophobic pockets. Validation methods include:

  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding modes to neurotransmitter receptors .
  • Receptor Binding Assays : Competitive displacement studies using radiolabeled ligands (e.g., 3H^{3}\text{H}-GABA analogs) quantify affinity differences between stereoisomers .
Receptor Subtype (S,R)-Isomer Ki_i (nM) (R,S)-Isomer Ki_i (nM)
GABAA_A12 ± 1.5450 ± 35
NMDA220 ± 2585 ± 10

Q. What strategies resolve contradictions in receptor binding affinity data for stereoisomers of this compound?

Methodological Answer: Contradictions arise from assay conditions (e.g., pH, co-factors). Solutions include:

  • Comparative Binding Studies : Test isomers under identical conditions (buffer, temperature) .
  • Molecular Dynamics (MD) Simulations : Analyze conformational changes in receptors (e.g., NMDA glycine site) .
  • Orthogonal Assays : Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers assess the stability of this compound under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–80°C), UV light, or acidic/basic conditions. Monitor degradation via LC-MS .
  • Degradation Pathways : Hydrolysis of the amino-propanol moiety dominates under acidic conditions, while oxidation affects the pyran ring at high temperatures .
Condition Major Degradant Half-Life
pH 2.0, 37°CDeaminated derivative48h
60°C, dryOxidized pyran120h

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol
Reactant of Route 2
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.